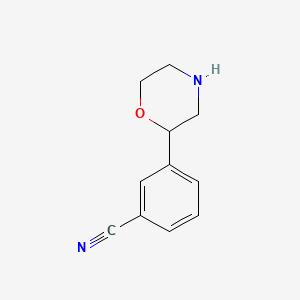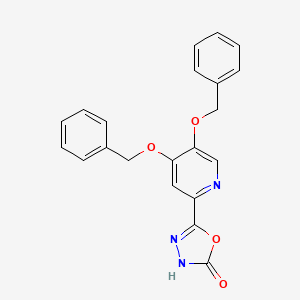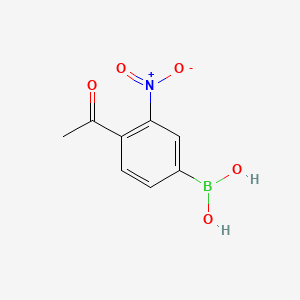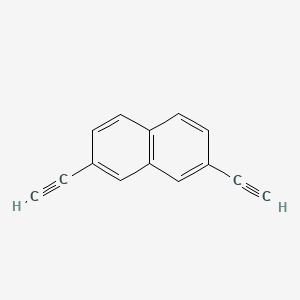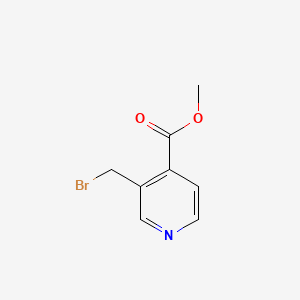
3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves bromination reactions . For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The Suzuki–Miyaura (SM) coupling reaction is another method that could potentially be used in the synthesis of such compounds .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst . This reaction could potentially be relevant to “3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester”.Scientific Research Applications
Synthesis of Functionalized Pyridines
3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester is used in the synthesis of functionalized pyridines, which are significant in various chemical processes. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines involves reactions with benzylidenemalononitriles and α-cyanoacrylic esters, demonstrating the versatility of pyridine derivatives in creating complex molecular structures (Mekheimer, Mohamed, & Sadek, 1997).
Application in Cigarette Flavoring
In the tobacco industry, pyridine derivatives, including those related to this compound, play a crucial role in enhancing the aroma and quality of cigarette smoking. This application is seen in the synthesis of N-(3-formyl pyridine)-proline methyl ester, which is used in cigarette flavoring to improve taste and reduce irritation (Qi Ling-kai, 2013).
Creation of Triorganostannyl Esters
Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids are synthesized using pyridine derivatives. These compounds are studied for their physicochemical properties and potential applications in modifying photophysical properties of metals and influencing ligand conformations and intermolecular interactions (Tzimopoulos et al., 2010).
Development of Furo[3,2-b]pyridine
The development of furo[3,2-b]pyridine derivatives from ethyl 3-hydroxypiconate, showcasing the application of pyridine derivatives in the creation of novel heterocyclic structures, is another key area of research. These compounds are important in various chemical synthesis processes (Shiotani & Morita, 1986).
Synthesis of Antimicrobial Agents
Pyridine carboxamides, derived from pyridine dicarbonyl dichloride, have been synthesized as potential antimicrobial agents. This application demonstrates the role of pyridine derivatives in pharmaceutical research and drug development (Al-Salahi, Al-Omar, & Amr, 2010).
Extraction of Pyridine-3-carboxylic Acid
The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents illustrates the utility of pyridine derivatives in chemical separation processes, particularly in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bromomethyl groups are often used in organic synthesis for their reactivity, suggesting that this compound could be used as a synthetic intermediate .
Mode of Action
The mode of action of 3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester is likely related to its reactivity as a bromomethyl compound. Bromomethyl compounds are often involved in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling . In this reaction, the bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond .
Biochemical Pathways
Bromomethyl compounds can participate in various organic reactions, potentially affecting a wide range of biochemical pathways depending on the specific context .
Pharmacokinetics
Esters are often hydrolyzed in the body to produce carboxylic acids and alcohols .
Result of Action
As a bromomethyl compound, it could potentially be used to form new carbon-carbon bonds in a variety of contexts .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which bromomethyl compounds often participate, requires a palladium catalyst and a base . The reaction is also influenced by temperature and solvent .
Properties
IUPAC Name |
methyl 3-(bromomethyl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOCRFUNMHYTIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697524 |
Source


|
| Record name | Methyl 3-(bromomethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-10-8 |
Source


|
| Record name | Methyl 3-(bromomethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)
![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)
![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)

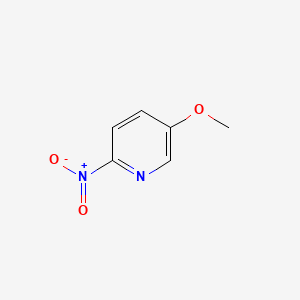
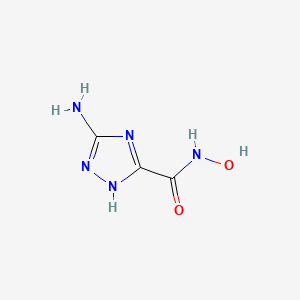
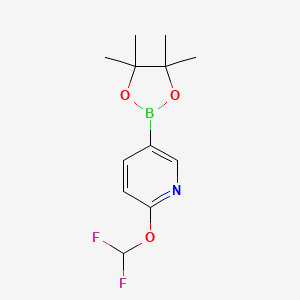
![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)
